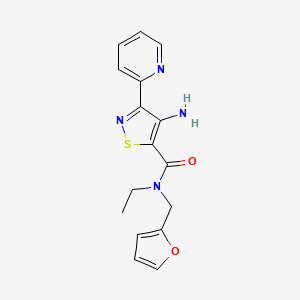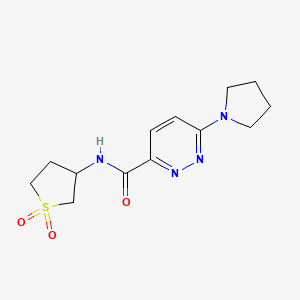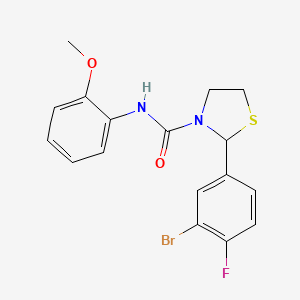
4-amino-N-ethyl-N-(2-furylmethyl)-3-pyridin-2-ylisothiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N-ethyl-N-(2-furylmethyl)-3-pyridin-2-ylisothiazole-5-carboxamide, commonly known as A-769662, is a small molecule drug that has gained significant attention in the field of biomedical research. This compound is a potent activator of the AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. In recent years, A-769662 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Chemistry and Properties
4-amino-N-ethyl-N-(2-furylmethyl)-3-pyridin-2-ylisothiazole-5-carboxamide is a compound with potential in various branches of chemistry due to its complex molecular structure. Research has focused on the synthesis, properties, and applications of similar complex organic compounds, highlighting their significance in coordination chemistry, spectroscopic properties, magnetic properties, and biological activity. For instance, studies on compounds like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveal the intricate chemistry and diverse properties of such molecules, suggesting areas of potential interest for the compound (Boča, Jameson, & Linert, 2011).
Pharmacological Modulators
Compounds with similar structures have been extensively studied as pharmacological modulators, particularly in the regulation of metabolic processes and pathogenesis of diseases like cancer. For example, 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a well-documented AMPK activator showing significant AMPK-dependent and independent effects on metabolism, exercise, and cancer treatment. Such research underscores the potential pharmacological applications of complex molecules in understanding and manipulating cellular pathways (Visnjic et al., 2021).
Central Nervous System (CNS) Acting Drugs
The search for novel CNS acting drugs has led to the exploration of heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, which form a large class of organic compounds. Compounds with structures resembling the one may have effects ranging from depression to euphoria and convulsion, indicating the potential of such molecules in developing new treatments for CNS disorders. This exploration highlights the importance of functional chemical groups in synthesizing compounds with CNS activity (Saganuwan, 2017).
Antitubercular Activity
The modification of similar molecular structures has been evaluated for their antitubercular activity, demonstrating the potential of such compounds against various mycobacterial species. This research is crucial for designing new leads for antituberculosis compounds, suggesting the therapeutic applications of 4-amino-N-ethyl-N-(2-furylmethyl)-3-pyridin-2-ylisothiazole-5-carboxamide in treating infectious diseases (Asif, 2014).
Antitumor Activity
Imidazole derivatives, including those with structures akin to the compound in focus, have been reviewed for their antitumor activity. Such studies provide insights into the synthesis and biological properties of compounds with potential as new antitumor drugs, highlighting the relevance of structural modifications in enhancing biological effects (Iradyan et al., 2009).
properties
IUPAC Name |
4-amino-N-ethyl-N-(furan-2-ylmethyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-20(10-11-6-5-9-22-11)16(21)15-13(17)14(19-23-15)12-7-3-4-8-18-12/h3-9H,2,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNNZMLEHJORRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CO1)C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-ethyl-N-[(furan-2-yl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)
![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)




![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)


